molecular formula C23H22N2O2 B1293832 Solvent Red 149 CAS No. 21295-57-8

Solvent Red 149

Cat. No.: B1293832
CAS No.: 21295-57-8
M. Wt: 358.4 g/mol
InChI Key: JZGUXCXDBKBCDN-UHFFFAOYSA-N
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Description

Solvent Red 149 is a complex organic compound with a unique structure that includes a cyclohexylamino group and a dibenzisoquinoline core

Mechanism of Action

Target of Action

Solvent Red 149, also known as 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione, is primarily used as a coloring agent . Its primary targets are various materials including plastics, PS, ABS, PMMA, PC, PA6, PET, polymer, fiber, rubber, wax, oil, lubricant, fuel, gasoline, candle, paint, and printing inks .

Mode of Action

The mode of action of this compound involves its interaction with these materials to impart color. The compound is a bluish-red powder that provides a red hue when applied to the target materials

Biochemical Pathways

As a dye, this compound does not participate in biochemical pathways in the traditional sense. Instead, it interacts with materials on a physical-chemical level to alter their color properties. The compound’s structure allows it to absorb certain wavelengths of light, reflecting others, which results in its characteristic color .

Pharmacokinetics

The compound is a stable powder under normal conditions . It has a density of 1.31 g/cm3, and it is resistant to heat up to 300°C .

Result of Action

The result of this compound’s action is the imparting of a red color to the target materials. This is achieved through the compound’s physical-chemical interactions with the material, which alter the way the material reflects light .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its color fastness (resistance to fading) can be affected by exposure to light and heat . It has a light fastness rating of 6-7 and can resist heat up to 300°C . Acidic or alkaline environments can also affect the stability of the dye, with the compound showing moderate resistance to both .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 149 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Solvent Red 149 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituents involved .

Scientific Research Applications

Solvent Red 149 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione
  • 6-Cyclohexylamino-3-cyclohexyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione

Uniqueness

Solvent Red 149 is unique due to its specific structural features, such as the cyclohexylamino group and the dibenzisoquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUXCXDBKBCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175560
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21295-57-8, 71902-18-6
Record name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21295-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021295578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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